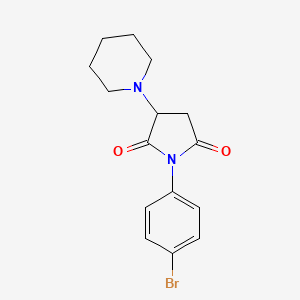![molecular formula C12H19N3O2S3 B2420645 N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-4-propylthiadiazole-5-carboxamide CAS No. 2415492-05-4](/img/structure/B2420645.png)
N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-4-propylthiadiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-4-propylthiadiazole-5-carboxamide is a compound that has gained significant attention in scientific research due to its potential therapeutic properties.
Wirkmechanismus
The mechanism of action of N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-4-propylthiadiazole-5-carboxamide is not fully understood. However, it has been suggested that it may work by inhibiting the activity of certain enzymes and proteins that are involved in the inflammatory and tumor processes.
Biochemical and Physiological Effects:
N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-4-propylthiadiazole-5-carboxamide has been found to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, inhibit tumor cell growth, and enhance the activity of the immune system. Additionally, it has been found to have antibacterial and antiviral properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-4-propylthiadiazole-5-carboxamide in lab experiments is its potential therapeutic properties. It can be used to study the mechanisms of inflammation, tumor growth, and immune system function. However, one of the limitations is its limited availability and high cost, which may hinder its widespread use in research.
Zukünftige Richtungen
There are several future directions for the research on N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-4-propylthiadiazole-5-carboxamide. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential use in the treatment of various diseases, such as cancer and infectious diseases. Additionally, research can focus on developing more efficient and cost-effective synthesis methods for this compound.
In conclusion, N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-4-propylthiadiazole-5-carboxamide is a compound that has shown potential therapeutic properties in scientific research. Its anti-inflammatory, anti-tumor, anti-bacterial, and anti-viral properties make it a potential candidate for the development of new drugs. Further research is needed to fully understand its mechanism of action and explore its potential use in the treatment of various diseases.
Synthesemethoden
The synthesis of N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-4-propylthiadiazole-5-carboxamide involves the reaction of 2-chloro-4-propylthiadiazole-5-carboxylic acid with 6-mercapto-1,4-dithiepan-6-ol in the presence of triethylamine. The resulting product is purified through column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-4-propylthiadiazole-5-carboxamide has shown promising results in various scientific research studies. It has been found to possess anti-inflammatory, anti-tumor, anti-bacterial, and anti-viral properties. These properties make it a potential candidate for the development of new drugs for the treatment of various diseases.
Eigenschaften
IUPAC Name |
N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-4-propylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2S3/c1-2-3-9-10(20-15-14-9)11(16)13-6-12(17)7-18-4-5-19-8-12/h17H,2-8H2,1H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SONJIFKWVFFZIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)NCC2(CSCCSC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-4-propyl-1,2,3-thiadiazole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-Methyl-1-(8-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine dihydrochloride](/img/structure/B2420563.png)

![(2E)-4,4-dimethyl-3-oxo-2-[(4-phenoxyanilino)methylidene]pentanenitrile](/img/structure/B2420565.png)


![2-Methyl-7-(prop-2-enoyl)-octahydroimidazolidino[1,5-a]piperazine-1,3-dione](/img/structure/B2420568.png)
![6-Cyclopropyl-3-{[1-(2-hydroxycyclohexyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2420569.png)
![2-(4-Chlorophenyl)-7,7-dimethyl-6,8-dihydroimidazo[2,1-b][1,3]benzothiazol-5-one](/img/structure/B2420574.png)



![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide](/img/structure/B2420582.png)

